physical and chemical properties of 2-Bromomalonaldehyde
physical and chemical properties of 2-Bromomalonaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Bromomalonaldehyde is a highly reactive organic compound characterized by the presence of two aldehyde functional groups and a bromine atom on the central carbon. This unique trifunctional structure makes it a valuable and versatile building block in organic synthesis, particularly in the preparation of a wide array of heterocyclic compounds that form the core of many pharmaceutical agents. This technical guide provides an in-depth overview of the physical and chemical properties of 2-bromomalonaldehyde, detailed experimental protocols for its synthesis, its reactivity, and its applications in medicinal chemistry and drug development.
Core Properties
2-Bromomalonaldehyde, also known by its IUPAC name 2-bromopropanedial, is a light yellow to brown crystalline solid at room temperature.[1] Its key physical and chemical properties are summarized in the tables below.
Physical and Chemical Properties
| Property | Value | Reference(s) |
| Molecular Formula | C₃H₃BrO₂ | [2] |
| Molecular Weight | 150.96 g/mol | [2] |
| CAS Number | 2065-75-0 | [2] |
| Appearance | Light yellow to brown crystalline solid | [1] |
| Melting Point | 132-136 °C | [2] |
| Boiling Point | 134.8 °C at 760 mmHg (Predicted) | |
| Solubility | Moderately soluble in polar solvents such as ethanol (B145695) and water; Slightly soluble in acetonitrile (B52724) and DMSO. | [1] |
| Stability | Unstable in the presence of light and air; tends to undergo decomposition or polymerization. Air and moisture sensitive. | [1] |
Spectroscopic Data
While a complete set of spectral data is not consistently reported across the literature, the following information has been compiled from available sources.
| Spectrum Type | Data | Reference(s) |
| ¹H NMR | δ 4.73-4.80 (1H, m), 8.47 (2H, br s) | |
| Mass Spectrometry | FAB MS m/e (M-H)⁻ 149 | |
| Infrared (IR) | Expected characteristic peaks: C=O stretch (aldehyde) ~1725-1740 cm⁻¹, C-H stretch (aldehyde) ~2720 and 2820 cm⁻¹, C-Br stretch. | |
| ¹³C NMR | Predicted shifts: C=O (aldehyde) ~190-200 ppm, C-Br ~40-60 ppm. |
Synthesis and Experimental Protocols
2-Bromomalonaldehyde can be synthesized through several routes, primarily involving the bromination of a malonaldehyde precursor or the oxidation of a brominated diol.
Synthesis from 1,1,3,3-Tetramethoxypropane (B13500)
This method involves the hydrolysis of 1,1,3,3-tetramethoxypropane to malonaldehyde, followed by in-situ bromination.
Experimental Protocol:
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In a reaction flask, combine 1,1,3,3-tetramethoxypropane (82.1 g), water (100 mL), and concentrated hydrochloric acid (3 mL).
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Stir the mixture at 25-30 °C to facilitate hydrolysis until the solution becomes clear.
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Prepare a solution of bromine (80 g) in carbon tetrachloride (250 mL).
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Cool the reaction mixture to 0 °C in an ice bath.
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Slowly add the bromine solution to the reaction mixture, ensuring the temperature is maintained below 10 °C.
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After the addition is complete, allow the reaction to proceed at room temperature for 4 hours.
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Remove the solvent by evaporation under reduced pressure.
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Add cold water to the residue to precipitate the solid product.
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Filter the solid, wash with cold ethanol, and dry to yield 2-bromomalonaldehyde (typically around 55 g).[2]
Synthesis from 2-Bromo-1,3-propanediol (B122426) (TEMPO-mediated Oxidation)
This modern approach utilizes a catalytic amount of TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) for the selective oxidation of the diol.[1][3]
Experimental Protocol:
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In a reaction flask, add 2-bromo-1,3-propanediol (5 g, 32 mmol), water (20 mL), sodium carbonate (2.7 g, 32 mmol), and TEMPO (0.1 g).
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Cool the mixture to -5 °C using a salt-ice bath.
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Slowly add freshly prepared 10% sodium hypochlorite (B82951) solution (6 g, 80 mmol) dropwise, maintaining the temperature between -5 and 0 °C.
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Stir the reaction mixture at this temperature for 3 hours after the addition is complete.
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Adjust the pH of the solution to 2-3 using 2M hydrochloric acid.
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Cool the mixture to -5 to 0 °C to induce crystallization.
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Filter the resulting solid to obtain 2-bromomalonaldehyde (yields up to 86% with high purity).[3]
Synthesis Workflow Diagram
Chemical Reactivity and Applications
2-Bromomalonaldehyde is a highly reactive electrophile due to its three functional groups. The aldehyde groups are susceptible to nucleophilic attack, and the bromine atom can participate in substitution or elimination reactions. This reactivity makes it a key intermediate in the synthesis of various heterocyclic compounds.
Synthesis of Pyrimidines and Imidazoles
A primary application of 2-bromomalonaldehyde is in the construction of pyrimidine (B1678525) and imidazole (B134444) rings, which are fundamental structures in many biologically active molecules.[1] For example, it is used in the synthesis of lometrexol, an antifolate cancer therapeutic.
General Reaction Mechanism: Pyrimidine Synthesis
The synthesis of a pyrimidine ring typically involves the condensation of 2-bromomalonaldehyde with a compound containing an N-C-N fragment, such as urea (B33335) or guanidine.
Biological Relevance and Drug Development
The high reactivity of 2-bromomalonaldehyde extends to its interactions with biological macromolecules, making it a compound of interest in drug development and toxicology.
Interaction with DNA
2-Bromomalonaldehyde is known to react with nucleobases, particularly guanine (B1146940) residues in DNA and RNA. This reaction can lead to the formation of DNA adducts, which can have mutagenic potential and are a subject of study in toxicology and carcinogenesis.
DNA Adduct Formation Pathway
The reaction likely proceeds through nucleophilic attack by the exocyclic amino group and the N1 position of guanine on the aldehyde carbons of 2-bromomalonaldehyde, leading to a cyclic adduct.
Enzyme Inhibition
While specific enzyme targets of 2-bromomalonaldehyde are not extensively documented, its electrophilic nature suggests potential for covalent modification of enzyme active sites, particularly those with nucleophilic residues like cysteine or lysine. This makes it a candidate for investigation as an irreversible enzyme inhibitor. Further research is needed to identify specific enzymes that are targeted by this compound and the downstream effects on cellular signaling pathways.
Safety and Handling
2-Bromomalonaldehyde is a toxic and highly reactive compound.[1] It should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood. It is air and moisture sensitive and should be stored in a tightly sealed container under an inert atmosphere at low temperatures.[1] In case of contact, immediate and thorough washing of the affected area is recommended.
Conclusion
2-Bromomalonaldehyde is a pivotal intermediate in organic and medicinal chemistry. Its versatile reactivity allows for the efficient synthesis of a variety of heterocyclic structures that are of significant interest in drug discovery. A thorough understanding of its properties, synthesis, and reactivity is crucial for its effective and safe utilization in research and development. Further studies into its interactions with biological systems will continue to unveil its potential applications and toxicological profile.
